molecular formula C15H11BrN6O4 B10905356 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B10905356
M. Wt: 419.19 g/mol
InChI Key: BYGAFJDHIIUUEK-REZTVBANSA-N
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Description

The compound 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide features a benzotriazole core linked to a substituted benzylidene moiety via an acetohydrazide bridge. Its structure includes electron-withdrawing groups (5-bromo, 3-nitro) and a hydroxyl group at position 2, which influence its physicochemical and biological properties. This article compares its structural and functional attributes with similar benzotriazole-based hydrazide derivatives.

Properties

Molecular Formula

C15H11BrN6O4

Molecular Weight

419.19 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11BrN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-19-14(23)8-21-12-4-2-1-3-11(12)18-20-21/h1-7,24H,8H2,(H,19,23)/b17-7+

InChI Key

BYGAFJDHIIUUEK-REZTVBANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • Bromine increases molecular weight (MW: ~425 g/mol) and lipophilicity, while the nitro group stabilizes the imine (C=N) bond .
  • Analog with Methoxy Group : The compound 2-(1H-benzotriazol-1-yl)-N'-(2-hydroxy-5-nitro-3-methoxybenzylidene)acetohydrazide (CAS: 345327-88-0) replaces bromine with methoxy. This substitution reduces lipophilicity (MW: 370.32 g/mol) and may decrease antifungal efficacy compared to brominated analogs .
Positional Isomerism
  • The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide () shares the 5-bromo-2-hydroxy substitution but lacks a nitro group. Its melting point (233°C) is comparable to the target compound, suggesting similar crystalline stability .

Physicochemical Properties

Property Target Compound Methoxy Analog (CAS 345327-88-0) Dibromo Analog (MDL 315210-96-9)
Molecular Weight ~425 g/mol 370.32 g/mol ~483 g/mol
Key Substituents 5-Br, 2-OH, 3-NO₂ 3-OCH₃, 5-NO₂, 2-OH 3,5-Br, 2-OH
Melting Point Not reported Not reported Not reported
Antifungal Activity Expected high (theoretical) Moderate High (predicted)

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